molecular formula C15H17N3O B280409 N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Numéro de catalogue B280409
Poids moléculaire: 255.31 g/mol
Clé InChI: RXWAJMOAXSDYEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as Cpd22, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Mécanisme D'action

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In addition, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. These effects suggest that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has the potential to be a safe and effective cancer therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its high potency and selectivity for CK2, making it a valuable tool for studying CK2 signaling pathways in cancer cells. However, one limitation is the lack of clinical data on the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in humans. Further studies are needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in cancer patients.

Orientations Futures

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate the synergistic effects of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the potential of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Finally, further studies are needed to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in clinical trials, which will be important for its translation into clinical practice.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Its high potency and selectivity for CK2 make it a valuable tool for studying CK2 signaling pathways in cancer cells. Further studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1H-inden-5-amine in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide reduces tumor growth and metastasis in mouse models of cancer. These results suggest that N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has the potential to be a promising therapeutic agent for cancer treatment.

Propriétés

Formule moléculaire

C15H17N3O

Poids moléculaire

255.31 g/mol

Nom IUPAC

N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H17N3O/c1-10-14(9-16-18(10)2)15(19)17-13-7-6-11-4-3-5-12(11)8-13/h6-9H,3-5H2,1-2H3,(H,17,19)

Clé InChI

RXWAJMOAXSDYEN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

SMILES canonique

CC1=C(C=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.